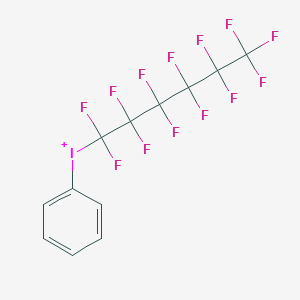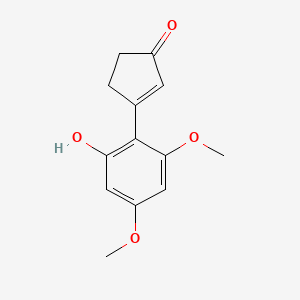
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopentenone ring substituted with a hydroxy-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with cyclopentanone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Similar structure but with methyl groups instead of methoxy groups.
(E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Contains a phenylprop-2-en-1-one moiety instead of a cyclopentenone ring.
Uniqueness
3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is unique due to its combination of a cyclopentenone ring with hydroxy and methoxy substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79316-65-7 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O4/c1-16-10-6-11(15)13(12(7-10)17-2)8-3-4-9(14)5-8/h5-7,15H,3-4H2,1-2H3 |
Clé InChI |
FWJAFQBHNKTJCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=CC(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


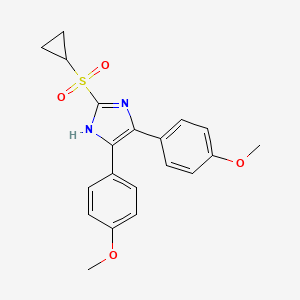
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

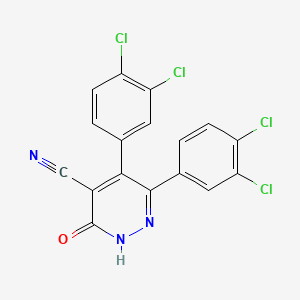
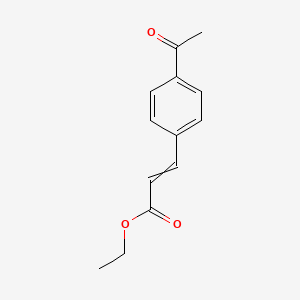
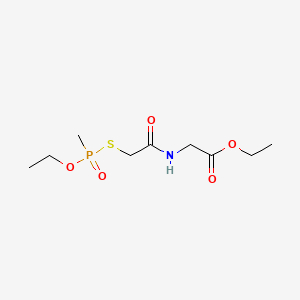


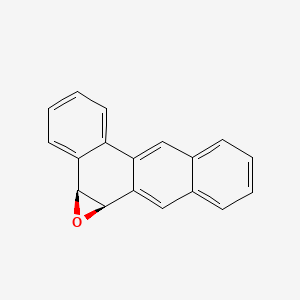
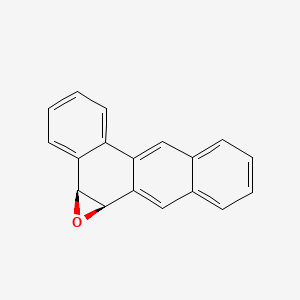
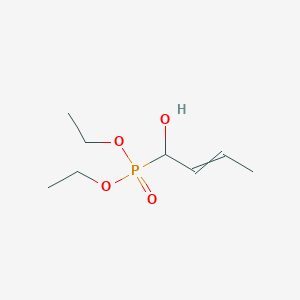
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
